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Compound of Interest

Compound Name:
2,2-Dimethylpiperidin-4-one

hydrochloride

Cat. No.: B577421 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-
Dimethylpiperidin-4-one hydrochloride, a key intermediate in pharmaceutical synthesis. The

information presented herein is intended to support research and development activities by

providing detailed spectroscopic characterization and the methodologies for its acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2,2-
Dimethylpiperidin-4-one hydrochloride.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

Data not publicly

available
- - -

Data not publicly

available
- - -

Data not publicly

available
- - -

Data not publicly

available
- - -

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (ppm) Assignment

Data not publicly available C=O

Data not publicly available C(CH₃)₂

Data not publicly available CH₂-N

Data not publicly available CH₂-C=O

Data not publicly available C(CH₃)₂

Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

Data not publicly available Strong C=O stretch

Data not publicly available Medium
N-H stretch (as hydrochloride

salt)

Data not publicly available Medium C-H stretch

Data not publicly available Variable C-N stretch

Data not publicly available Variable C-C skeletal vibrations
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Table 4: Mass Spectrometry (MS) Data
m/z Ion Type

Data not publicly available [M+H]⁺

Data not publicly available [M+Na]⁺

Note: Specific quantitative data for 2,2-Dimethylpiperidin-4-one hydrochloride is not readily

available in the public domain. The tables above are structured to present such data once

obtained. The assignments are based on the known chemical structure.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of 2,2-Dimethylpiperidin-4-one hydrochloride.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide

(D₂O), Methanol-d₄, or Dimethyl Sulfoxide-d₆). The choice of solvent is critical to avoid

exchange of the N-H proton signal if its observation is desired.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., zg30).

Number of Scans: 16-64, depending on sample concentration.
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Relaxation Delay: 1-2 seconds.

Spectral Width: -2 to 12 ppm.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2 seconds.

Spectral Width: 0 to 220 ppm.

Temperature: 298 K.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the

respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):
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Thoroughly grind 1-2 mg of 2,2-Dimethylpiperidin-4-one hydrochloride with approximately

100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the powder into a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

IR Spectrum Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A spectrum of the empty sample compartment or a pure KBr pellet should be

recorded as the background and subtracted from the sample spectrum.

Data Analysis:

Identify the characteristic absorption bands.

Assign the observed bands to the corresponding functional groups (e.g., C=O, N-H, C-H, C-

N).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to

a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation:

Prepare a dilute solution of 2,2-Dimethylpiperidin-4-one hydrochloride (approximately 10-

100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
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A small amount of formic acid (0.1%) may be added to the solvent to promote protonation.

Mass Spectrum Acquisition:

Ionization Mode: Positive Electrospray Ionization (ESI+).

Mass Range: m/z 50-500.

Capillary Voltage: 3-4 kV.

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

Source Temperature: 100-150 °C.

Desolvation Temperature: 250-350 °C.

Data Analysis:

Identify the molecular ion peak ([M+H]⁺).

Analyze the isotopic pattern to confirm the elemental composition.

If fragmentation is induced, analyze the fragment ions to gain structural information.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 2,2-Dimethylpiperidin-4-one hydrochloride.
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To cite this document: BenchChem. [Spectroscopic Data of 2,2-Dimethylpiperidin-4-one
Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b577421#2-2-dimethylpiperidin-4-one-hydrochloride-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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